molecular formula C15H12F3NO4S B1305943 2-phenyl-2-(([3-(trifluoromethyl)phenyl]sulfonyl)amino)acetic acid CAS No. 250714-41-1

2-phenyl-2-(([3-(trifluoromethyl)phenyl]sulfonyl)amino)acetic acid

Cat. No.: B1305943
CAS No.: 250714-41-1
M. Wt: 359.3 g/mol
InChI Key: XYHSYEXRCKCHNN-UHFFFAOYSA-N
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Description

2-phenyl-2-(([3-(trifluoromethyl)phenyl]sulfonyl)amino)acetic acid is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a phenyl group, a trifluoromethyl group, and a sulfonyl amino group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-2-(([3-(trifluoromethyl)phenyl]sulfonyl)amino)acetic acid typically involves multiple steps, including the introduction of the trifluoromethyl group and the sulfonyl amino group. One common method involves the reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with phenylacetic acid under basic conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods can optimize reaction conditions, reduce waste, and improve yield.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-2-(([3-(trifluoromethyl)phenyl]sulfonyl)amino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-phenyl-2-(([3-(trifluoromethyl)phenyl]sulfonyl)amino)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 2-phenyl-2-(([3-(trifluoromethyl)phenyl]sulfonyl)amino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the sulfonyl amino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenylacetic acid
  • 2-(Trifluoromethyl)phenylboronic acid
  • 2-Methyl-4-(trifluoromethyl)phenyl-5-thiazolyl

Uniqueness

2-phenyl-2-(([3-(trifluoromethyl)phenyl]sulfonyl)amino)acetic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both the trifluoromethyl and sulfonyl amino groups allows for a wide range of chemical modifications and interactions, making it a valuable compound for various applications.

Properties

IUPAC Name

2-phenyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO4S/c16-15(17,18)11-7-4-8-12(9-11)24(22,23)19-13(14(20)21)10-5-2-1-3-6-10/h1-9,13,19H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHSYEXRCKCHNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380079
Record name 10G-337S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250714-41-1
Record name 10G-337S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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